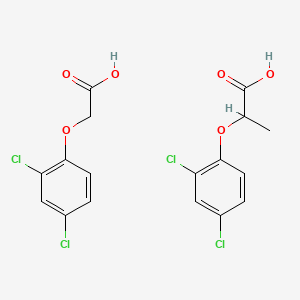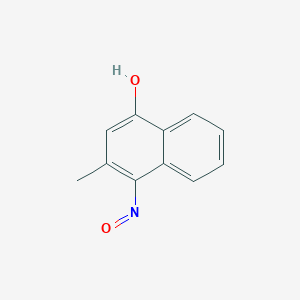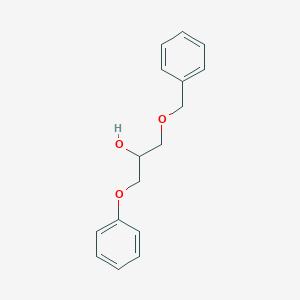
1-(Benzyloxy)-3-phenoxypropan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Benzyloxy)-3-phenoxypropan-2-ol is an organic compound that features both benzyloxy and phenoxy functional groups attached to a propanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Benzyloxy)-3-phenoxypropan-2-ol can be synthesized through several methods. One common approach involves the reaction of benzyl alcohol with 3-phenoxypropan-2-ol in the presence of a base such as sodium hydride or potassium carbonate. The reaction typically occurs in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts and automated systems may also be employed to streamline the process .
Chemical Reactions Analysis
Types of Reactions: 1-(Benzyloxy)-3-phenoxypropan-2-ol undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form benzaldehyde or benzoic acid under strong oxidizing conditions.
Reduction: The compound can be reduced to form the corresponding alcohols.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products:
Oxidation: Benzaldehyde, benzoic acid.
Reduction: Benzyl alcohol, phenol.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
1-(Benzyloxy)-3-phenoxypropan-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(Benzyloxy)-3-phenoxypropan-2-ol involves its interaction with specific molecular targets and pathways. The benzyloxy and phenoxy groups can interact with various enzymes and receptors, leading to modulation of biological activities. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
1-(Benzyloxy)-2-phenoxyethane: Similar structure but with an ethane backbone.
1-(Benzyloxy)-4-phenoxybutane: Similar structure but with a butane backbone.
1-(Benzyloxy)-3-phenoxypropane: Lacks the hydroxyl group present in 1-(Benzyloxy)-3-phenoxypropan-2-ol.
Uniqueness: this compound is unique due to the presence of both benzyloxy and phenoxy groups attached to a propanol backbone. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
50610-95-2 |
|---|---|
Molecular Formula |
C16H18O3 |
Molecular Weight |
258.31 g/mol |
IUPAC Name |
1-phenoxy-3-phenylmethoxypropan-2-ol |
InChI |
InChI=1S/C16H18O3/c17-15(13-19-16-9-5-2-6-10-16)12-18-11-14-7-3-1-4-8-14/h1-10,15,17H,11-13H2 |
InChI Key |
LMGLEIAYFYAJGL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COCC(COC2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


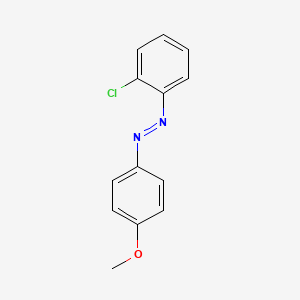
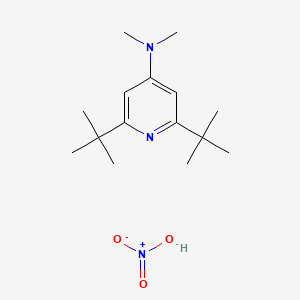
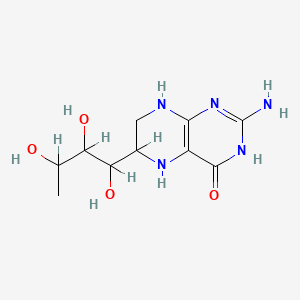
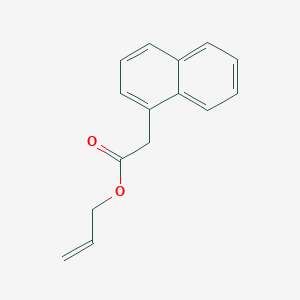

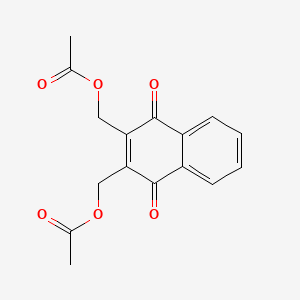
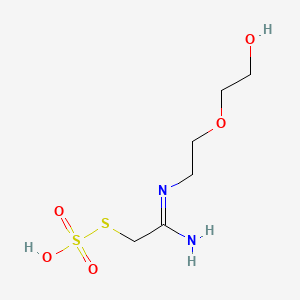
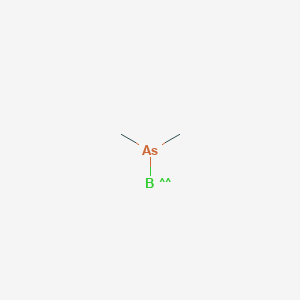
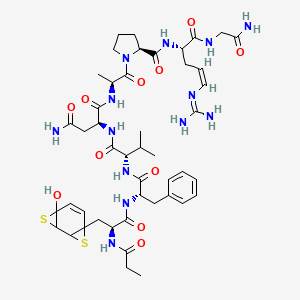


![1-(7-Amino-1-methyl-1h-pyrazolo[4,3-d]pyrimidin-3-yl)-1,4-anhydropentitol](/img/structure/B14657394.png)
